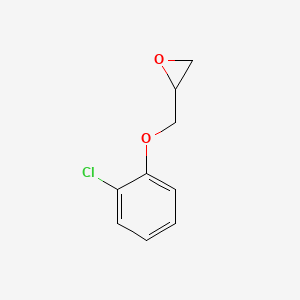

2-(2-Chlorophenoxymethyl)oxirane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-Chlorophenoxymethyl)oxirane is an organic compound with the molecular formula C₉H₉ClO₂. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and polymer science. The compound features an oxirane ring, which is a three-membered cyclic ether, and a chlorophenyl group, making it a valuable building block in chemical research and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-(2-Chlorophenoxymethyl)oxirane can be synthesized by reacting styrene with 2-chlorophenol in the presence of a metal cation, such as zinc or aluminum, and a ligand like tetrahydrofuran. This reaction initiates the ring-opening polymerization of styrene, leading to the formation of the desired compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(2-Chlorophenoxymethyl)oxirane undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.

Major Products Formed:

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols and related compounds.

Substitution: Various substituted phenoxy derivatives.

Applications De Recherche Scientifique

2-(2-Chlorophenoxymethyl)oxirane is widely used in scientific research due to its unique properties:

Chemistry: It serves as a building block for synthesizing complex organic molecules and polymers.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for biological systems.

Industry: The compound is utilized in the production of specialty chemicals, resins, and coatings.

Mécanisme D'action

The mechanism of action of 2-(2-Chlorophenoxymethyl)oxirane involves the ring-opening reactions of the oxirane ring. This process can be catalyzed by acids, bases, or nucleophiles, leading to the formation of various products depending on the reaction conditions . The molecular targets and pathways involved include the interaction with nucleophiles, which attack the electrophilic carbon atoms of the oxirane ring, resulting in ring-opening and subsequent product formation .

Comparaison Avec Des Composés Similaires

- 2-(2-Bromophenoxymethyl)oxirane

- 2-(2-Fluorophenoxymethyl)oxirane

- 2-(2-Methylphenoxymethyl)oxirane

Comparison: 2-(2-Chlorophenoxymethyl)oxirane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. For instance, the bromine analog may exhibit different reactivity due to the larger atomic size and different electronegativity of bromine compared to chlorine. Similarly, the fluorine analog may have different electronic effects due to the high electronegativity of fluorine. The methyl analog, on the other hand, would have different steric and electronic properties due to the presence of the methyl group instead of a halogen .

Activité Biologique

2-(2-Chlorophenoxymethyl)oxirane, also known by its CAS number 2212-04-6, is a synthetic compound with significant potential in biochemical applications. Its structure features a chlorophenyl group attached to an oxirane (epoxide) moiety, which contributes to its unique reactivity and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits various chemical behaviors due to its epoxide structure, which is characterized by a three-membered cyclic ether. The oxirane ring is highly reactive and can undergo:

- Ring-opening reactions : This can occur through nucleophilic attack by water, alcohols, or amines, leading to the formation of alcohols or other derivatives.

- Oxidation and reduction : The compound can be oxidized to form diols or other oxygenated products, while reduction can yield alcohols .

The biological activity of this compound primarily arises from its ability to interact with enzymes and other biological macromolecules. The reactivity of the oxirane ring allows it to serve as a substrate or inhibitor in various enzymatic reactions. It has been shown to affect the activity of certain enzymes involved in metabolic pathways, making it a valuable tool in biochemical research.

Biological Activity

Research indicates that this compound possesses notable biological activities, including:

- Antimicrobial Properties : Studies have demonstrated that this compound exhibits antimicrobial effects against a range of pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with essential metabolic processes.

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes, which could be beneficial in developing therapeutic agents targeting diseases related to enzyme dysfunction .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

-

Antimicrobial Activity :

- A study conducted on various bacterial strains showed that the compound inhibited growth effectively at concentrations as low as 50 µg/mL. The mechanism was linked to the disruption of cell membrane integrity.

- Enzyme Interaction :

-

Toxicological Assessment :

- Toxicological studies indicated that while the compound exhibits biological activity, it also displays cytotoxic effects at higher concentrations. This dual nature necessitates careful consideration in therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-Bromophenoxymethyl)oxirane | Similar epoxide structure | Moderate antimicrobial activity |

| 2-(2-Fluorophenoxymethyl)oxirane | Similar epoxide structure | Lower enzyme inhibition compared to Cl |

| 2-(2-Methylphenoxymethyl)oxirane | Similar epoxide structure | Enhanced stability but reduced bioactivity |

This table illustrates how variations in halogen substitution impact the reactivity and biological activity of these compounds.

Propriétés

IUPAC Name |

2-[(2-chlorophenoxy)methyl]oxirane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c10-8-3-1-2-4-9(8)12-6-7-5-11-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYFFPRFMOMGBGB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2212-04-6 |

Source

|

| Record name | 1-(2-Chlorophenoxy)-2,3-epoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC60259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.